2-(2-Thienylmethylamino)benzonitrile

Description

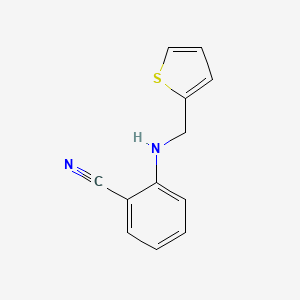

2-(2-Thienylmethylamino)benzonitrile is a benzonitrile derivative featuring a 2-thienylmethylamino substituent at the 2-position of the aromatic ring. The thienyl group, a five-membered heterocycle containing sulfur, imparts distinct electronic and steric properties to the molecule.

Properties

Molecular Formula |

C12H10N2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

2-(thiophen-2-ylmethylamino)benzonitrile |

InChI |

InChI=1S/C12H10N2S/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2 |

InChI Key |

VVJXTOLYFWFRRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NCC2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Amino-Substituted Benzonitriles

- 2-(Ferrocenylmethylamino)benzonitrile (): Substituent: Ferrocenyl (organometallic group). Properties: Enhanced electrochemical activity due to the ferrocene moiety, making it suitable for sensor applications or catalysis. Synthesis: Alkylation of 2-aminobenzonitrile with ferrocenylmethyltrimethylammonium iodide .

- 2-(Dimethylamino)benzonitrile (): Substituent: N,N-dimethylamino. Properties: Boiling point 130°C at 12 mmHg; smaller and less lipophilic than thienyl derivatives. Comparison: The bulkier thienyl group likely increases boiling point and lipophilicity, affecting solubility and bioavailability .

Styryl and Triazole-Substituted Benzonitriles

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) ():

- Substituent : Triazole and chlorophenyl groups.

- Activity : Potent cytotoxicity against breast cancer cell lines (IC₅₀ = 27.1 ± 1.2 μg/mL for MCF-7).

- Comparison : The absence of a triazole in the target compound may reduce direct cytotoxic activity, but the thienyl group could enable alternative mechanisms (e.g., kinase modulation) .

- 2-(4-Methylstyryl)benzonitrile (): Substituent: Styryl group. Applications: Intermediate in photochemical cycloadditions. Comparison: The thienylmethylamino group may alter reactivity in synthetic pathways due to differing electronic profiles .

Pharmacological Activity

Cytotoxicity and Kinase Inhibition

Letrozole Analogs (1c, 1h, 1k) ():

- Mechanism : Aromatase inhibition via triazole coordination.

- Activity : IC₅₀ values range from 14.3–27.1 μg/mL against breast cancer cells.

- Comparison : The target compound’s thienyl group may lack triazole-mediated aromatase inhibition but could interact with thiophene-sensitive targets (e.g., tyrosine kinases) .

- R234 (2-(2-(2,4-Dioxopentan-3-ylidene)hydrazineyl)benzonitrile) (): Mechanism: EGFR inhibition and modulation of PI3K/AKT/mTOR pathways. Comparison: The hydrazone linker in R234 is critical for kinase binding, whereas the thienylmethylamino group’s planar structure might favor DNA intercalation or receptor antagonism .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.